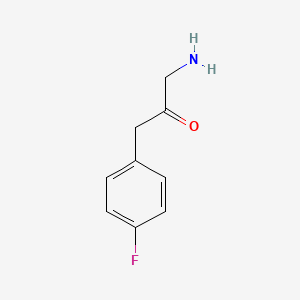

1-Amino-3-(4-fluorophenyl)propan-2-one

Descripción

1-Amino-3-(4-fluorophenyl)propan-2-one is a substituted propan-2-one derivative featuring an amino group at the 1-position and a 4-fluorophenyl moiety at the 3-position.

Structurally, the compound combines a ketone group with an aromatic fluorinated ring and an amine, making it a versatile intermediate in organic synthesis. Similar compounds, such as 4-fluoromethcathinone (4-FMC) and phosphonic acid analogs, are studied for their biological activity, including interactions with central nervous system targets or enzymatic substrates . The presence of the fluorine atom on the phenyl ring is known to enhance metabolic stability and influence electronic properties, which is critical in medicinal chemistry .

Propiedades

Fórmula molecular |

C9H10FNO |

|---|---|

Peso molecular |

167.18 g/mol |

Nombre IUPAC |

1-amino-3-(4-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H10FNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6,11H2 |

Clave InChI |

RTZAPTCNAINKNG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CC(=O)CN)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Halogen-Substituted Derivatives

Compounds with varying halogen substituents on the phenyl ring demonstrate how electronic and steric effects alter physical and chemical properties.

Key Observations :

- Halogen Effects: Bromine increases molecular weight and may enhance lipophilicity compared to fluorine.

- Biological Activity: 4-FMC’s methylamino group enhances its interaction with monoamine transporters, suggesting that the amino group in the target compound could be modified for tailored bioactivity .

Phosphonic Acid Analogues

Phosphonic acid derivatives of homophenylalanine share the 1-amino-3-(fluorophenyl)propan-2-one backbone but include a phosphonic acid group, impacting solubility and enzyme inhibition.

Key Observations :

- Substituent Position : Para-fluorine (15d) yields higher melting points and synthesis efficiency compared to ortho- or meta-substituted analogs, likely due to crystallinity and steric factors .

- Phosphonic Acid Group: Introduces hydrogen-bonding capacity, enhancing interaction with enzymes like alanyl aminopeptidases .

Heterocyclic and Aromatic Variants

Replacing the phenyl ring with heterocycles or modifying the aromatic system alters electronic properties and applications.

Key Observations :

- Heterocyclic Systems : The chlorothiophene variant () may exhibit distinct reactivity due to sulfur’s electron-withdrawing effects, useful in catalysis or drug design.

- Conjugated Systems: The α,β-unsaturated ketone in serves as a substrate for heterocyclic synthesis, highlighting the versatility of fluorophenyl-propanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.